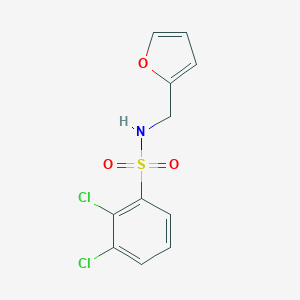![molecular formula C21H24N4 B275537 N-[(9-ethyl-9H-carbazol-3-yl)methyl]-3-(1H-imidazol-1-yl)propan-1-amine](/img/structure/B275537.png)
N-[(9-ethyl-9H-carbazol-3-yl)methyl]-3-(1H-imidazol-1-yl)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(9-ethyl-9H-carbazol-3-yl)methyl]-3-(1H-imidazol-1-yl)propan-1-amine, also known as ECA, is a chemical compound that has gained attention in scientific research for its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of N-[(9-ethyl-9H-carbazol-3-yl)methyl]-3-(1H-imidazol-1-yl)propan-1-amine is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways involved in cell growth and survival. N-[(9-ethyl-9H-carbazol-3-yl)methyl]-3-(1H-imidazol-1-yl)propan-1-amine has been shown to inhibit the activity of protein kinase C and phosphatidylinositol 3-kinase, which are involved in cell signaling pathways. N-[(9-ethyl-9H-carbazol-3-yl)methyl]-3-(1H-imidazol-1-yl)propan-1-amine has also been shown to induce apoptosis in cancer cells through the activation of caspase enzymes.
Biochemical and Physiological Effects:
N-[(9-ethyl-9H-carbazol-3-yl)methyl]-3-(1H-imidazol-1-yl)propan-1-amine has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that N-[(9-ethyl-9H-carbazol-3-yl)methyl]-3-(1H-imidazol-1-yl)propan-1-amine can inhibit the growth of cancer cells and induce apoptosis. In vivo studies have shown that N-[(9-ethyl-9H-carbazol-3-yl)methyl]-3-(1H-imidazol-1-yl)propan-1-amine can reduce tumor growth in animal models. N-[(9-ethyl-9H-carbazol-3-yl)methyl]-3-(1H-imidazol-1-yl)propan-1-amine has also been shown to have anti-inflammatory and antioxidant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[(9-ethyl-9H-carbazol-3-yl)methyl]-3-(1H-imidazol-1-yl)propan-1-amine in lab experiments is its potential as a targeting ligand for drug delivery systems. N-[(9-ethyl-9H-carbazol-3-yl)methyl]-3-(1H-imidazol-1-yl)propan-1-amine has been shown to specifically target cancer cells, which can increase the efficacy of drug delivery. However, one limitation of using N-[(9-ethyl-9H-carbazol-3-yl)methyl]-3-(1H-imidazol-1-yl)propan-1-amine in lab experiments is its potential toxicity. N-[(9-ethyl-9H-carbazol-3-yl)methyl]-3-(1H-imidazol-1-yl)propan-1-amine has been shown to have cytotoxic effects on normal cells at high concentrations, which can limit its use in certain applications.
Direcciones Futuras
There are several future directions for research on N-[(9-ethyl-9H-carbazol-3-yl)methyl]-3-(1H-imidazol-1-yl)propan-1-amine. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to explore its potential as a targeting ligand for drug delivery systems and develop novel drug delivery strategies. Additionally, N-[(9-ethyl-9H-carbazol-3-yl)methyl]-3-(1H-imidazol-1-yl)propan-1-amine can be used as a building block for the synthesis of novel materials with unique properties, which can be explored in material science research.
Métodos De Síntesis
N-[(9-ethyl-9H-carbazol-3-yl)methyl]-3-(1H-imidazol-1-yl)propan-1-amine can be synthesized through a multi-step process involving the reaction of 9-ethylcarbazole with formaldehyde and subsequent reactions with imidazole and propylamine. The final product is obtained through purification and isolation steps.
Aplicaciones Científicas De Investigación
N-[(9-ethyl-9H-carbazol-3-yl)methyl]-3-(1H-imidazol-1-yl)propan-1-amine has been studied for its potential application in various fields, including cancer research, drug delivery systems, and material science. In cancer research, N-[(9-ethyl-9H-carbazol-3-yl)methyl]-3-(1H-imidazol-1-yl)propan-1-amine has been shown to inhibit the growth of cancer cells and induce apoptosis. In drug delivery systems, N-[(9-ethyl-9H-carbazol-3-yl)methyl]-3-(1H-imidazol-1-yl)propan-1-amine has been used as a targeting ligand to deliver drugs specifically to cancer cells. In material science, N-[(9-ethyl-9H-carbazol-3-yl)methyl]-3-(1H-imidazol-1-yl)propan-1-amine has been used as a building block for the synthesis of novel materials with unique properties.
Propiedades
Fórmula molecular |
C21H24N4 |
|---|---|
Peso molecular |
332.4 g/mol |
Nombre IUPAC |
N-[(9-ethylcarbazol-3-yl)methyl]-3-imidazol-1-ylpropan-1-amine |
InChI |
InChI=1S/C21H24N4/c1-2-25-20-7-4-3-6-18(20)19-14-17(8-9-21(19)25)15-22-10-5-12-24-13-11-23-16-24/h3-4,6-9,11,13-14,16,22H,2,5,10,12,15H2,1H3 |
Clave InChI |
NDKZDNJKHAOIRA-UHFFFAOYSA-N |
SMILES |
CCN1C2=C(C=C(C=C2)CNCCCN3C=CN=C3)C4=CC=CC=C41 |
SMILES canónico |
CCN1C2=C(C=C(C=C2)CNCCCN3C=CN=C3)C4=CC=CC=C41 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{[(3-Chlorophenyl)amino]carbonyl}isophthalic acid](/img/structure/B275455.png)
![2,5-dichloro-N-[3-(morpholin-4-yl)propyl]benzenesulfonamide](/img/structure/B275458.png)
![2,4,6-trimethyl-N-[3-(morpholin-4-yl)propyl]benzenesulfonamide](/img/structure/B275459.png)
![N-{4-[(2-ethyl-6-methylphenyl)sulfamoyl]phenyl}acetamide](/img/structure/B275460.png)




![N-[(Z)-[5-(3,4-dimethyl-5-nitrophenyl)furan-2-yl]methylideneamino]-3-methyl-2-[(2-thiophen-2-ylacetyl)amino]butanamide](/img/structure/B275474.png)
![Methyl 4-(5-{[(pyridin-3-ylmethyl)amino]methyl}furan-2-yl)benzoate](/img/structure/B275475.png)
![1-[3-bromo-5-methoxy-4-(pyridin-3-ylmethoxy)phenyl]-N-(pyridin-4-ylmethyl)methanamine](/img/structure/B275478.png)
![3-[(2-Chlorobenzyl)amino]-4-methylbenzoic acid](/img/structure/B275481.png)
![3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-N-[(3-methylthiophen-2-yl)methyl]propan-1-amine](/img/structure/B275482.png)
![N-[3-bromo-5-methoxy-4-(pyridin-3-ylmethoxy)benzyl]-1-methyl-1H-tetrazol-5-amine](/img/structure/B275485.png)